2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
The compound 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is an intricate organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, combining elements of pyrazolo[3,4-d]pyrimidine and ethoxyacetamide, imparts distinct physicochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine moiety: : Using pyrrolidine as a nucleophile, the pyrimidine ring is functionalized, often through a nucleophilic substitution reaction.
Attachment of the ethoxyacetamide group: : This could be achieved by reacting an ethoxyacetamide derivative with the intermediate compound under conditions that favor amide bond formation.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of these reaction steps for efficiency and yield. Key considerations include the choice of solvents, catalysts, and temperature control to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: : Reduction of the pyrazolo[3,4-d]pyrimidine ring can yield dihydro derivatives.
Substitution: : Various nucleophilic substitution reactions can occur at the pyrimidine ring, modifying the attached groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Different nucleophiles like amines, alcohols under appropriate conditions such as elevated temperatures or specific catalysts.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
Dihydro derivatives: : From reduction.
Substituted pyrazolopyrimidines: : From various nucleophilic substitutions.
Scientific Research Applications
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying protein-ligand interactions due to its complex structure.
Medicine: : Investigated for its potential pharmacological properties, possibly as an enzyme inhibitor or receptor modulator.
Industry: : Could be utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The biological effects of 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide are likely due to its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound may influence signaling pathways or biochemical cascades, potentially leading to therapeutic effects or biochemical modulation.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(2-(6-ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar structure but with an ethylthio group instead of a methylthio group.
2-ethoxy-N-(2-(6-(methylsulfinyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar structure but with a methylsulfinyl group instead of a methylthio group.
2-ethoxy-N-(2-(6-(methylsulfonyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar structure but with a methylsulfonyl group instead of a methylthio group.
Uniqueness
This compound's uniqueness lies in its specific combination of a pyrazolopyrimidine core with an ethoxyacetamide group and a methylthio substituent, which may confer unique reactivity and biological activity compared to its analogs. This distinct structure may lead to specific interactions with molecular targets, making it a valuable compound for further research and development.
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Properties
IUPAC Name |
2-ethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-3-24-11-13(23)17-6-9-22-15-12(10-18-22)14(19-16(20-15)25-2)21-7-4-5-8-21/h10H,3-9,11H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPISSGRGLUGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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